3-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide
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Overview
Description
3-(4-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of the compound 3-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide are cyclin-dependent kinases (CDKs) . CDKs play a crucial role in regulating the cell cycle .
Mode of Action
The compound this compound interacts with its targets, the CDKs, by inhibiting their activities . This results in the disruption of the cell cycle, thereby inhibiting cell division .
Biochemical Pathways
The compound this compound affects the cell cycle pathway . The downstream effects include the inhibition of cell proliferation, which is particularly relevant in the context of cancer, where uncontrolled cell division is a key characteristic .
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of CDKs . This leads to the disruption of the cell cycle and the inhibition of cell proliferation .
Biochemical Analysis
Biochemical Properties
Related compounds in the pyrido[2,3-d]pyrimidines class have been shown to interact with various enzymes and proteins . For instance, they have been found to inhibit dihydrofolate reductase (DHFR), a key enzyme involved in the synthesis of nucleotides .
Cellular Effects
Related pyrido[2,3-d]pyrimidines have been reported to exhibit anti-tumor, antibacterial, and antifungal activities . They have also been found to inhibit the growth of certain tumor cell lines in culture .
Molecular Mechanism
Related compounds have been found to inhibit the activity of dihydrofolate reductase (DHFR), a key enzyme involved in the synthesis of nucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine ring system.
Attachment of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrido[2,3-d]pyrimidine intermediate.
Carbonylation and Oxidation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, to form various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by the electron-withdrawing groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxo-1,2,3,4-tetrahydropyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in the substituents attached to the ring system.
Pyridine N-oxides: These compounds are structurally related due to the presence of the N-oxide functional group.
Uniqueness
What sets 3-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide apart is its combination of multiple functional groups in a single molecule, providing a unique set of chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
3-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4/c24-16(12-3-2-8-22(27)11-12)21-9-5-13(6-10-21)23-17(25)14-4-1-7-19-15(14)20-18(23)26/h1-4,7-8,11,13H,5-6,9-10H2,(H,19,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYDPJBOOVUZMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C4=C[N+](=CC=C4)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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